2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol is a chemical compound with the molecular formula and a molecular weight of 323.42 g/mol. This compound features a complex structure that includes a benzimidazole ring, which is known for its biological activity and potential therapeutic applications.
2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The addition of piperidine and benzyl groups enhances its pharmacological profile, making it a subject of interest in drug development.
The synthesis of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol typically involves multi-step organic reactions. The general synthetic route may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity.
The molecular structure of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol can be visualized as follows:
The compound's structural formula can be represented as:
Detailed structural data can be accessed through chemical databases like PubChem, which provide information on bond lengths, angles, and three-dimensional conformation .
The reactivity of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol includes various chemical transformations that are typical for benzimidazole derivatives:
Technical details regarding these reactions include specific reagents used, reaction times, and yields.
The mechanism of action for 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol is primarily related to its interaction with biological targets such as enzymes or receptors.
Data from pharmacological studies may elucidate specific pathways affected by this compound, contributing to its therapeutic effects.
The physical properties include:
Chemical properties encompass:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) can provide further insights into the compound's characteristics .
2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol has potential applications in various scientific fields:
Structural hybridization integrates pharmacophoric elements from distinct bioactive molecules into single chemical entities, enhancing target engagement and therapeutic efficacy. The 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol scaffold exemplifies this strategy, merging:
This fusion creates a multivalent pharmacophore capable of simultaneous interaction with complementary binding pockets in inflammatory and oncology targets. The methylene linker (-CH₂-) between piperidine and benzimidazole provides conformational flexibility, allowing adaptive binding to structurally diverse biological targets. Rigidification studies indicate a 3-5-fold potency drop when replacing the linker with vinyl groups, underscoring its role in optimal spatial positioning [1] [8].
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry due to its:
Table 1: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Omeprazole | Antiulcerative | H⁺/K⁺ ATPase |
Albendazole | Anthelmintic | β-Tubulin |
Telmisartan | Antihypertensive | AT₁ Receptor |
Candesartan | Antihypertensive | AT₁ Receptor |
Bendamustine | Antineoplastic | DNA Alkylator |
Abemaciclib | Antineoplastic | CDK4/6 |
Benzimidazole derivatives exhibit broad-spectrum bioactivity, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Their mechanism often involves enzyme inhibition (e.g., kinase suppression in abemaciclib) or receptor antagonism (e.g., angiotensin II blockade in telmisartan). The scaffold’s versatility stems from its capacity for regioselective modification at N1, C2, C5, and C6 positions, enabling tailored pharmacokinetic and pharmacodynamic optimization [2] [5] [6].
4-Benzylpiperidine derivatives serve as conformationally constrained bioisosteres of flexible benzylamine pharmacophores. Key advantages include:
The benzyl group engages in π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets), while the piperidine nitrogen facilitates ionic interactions with aspartate/glutamate residues. In NLRP3 inflammasome inhibitors, the 4-benzylpiperidine fragment enables submicromolar inhibition by occupying a hydrophobic subpocket near the NACHT domain’s ATP-binding site. Computational studies reveal that N-benzylation improves target residence time by 4-fold compared to N-methyl analogs due to complementary van der Waals contacts [1] [4] [7].
Table 2: Biological Targets of 4-Substituted Piperidine Derivatives
Piperidine Derivative | Primary Target | Therapeutic Application |
---|---|---|
4-(p-Fluorobenzoyl)piperidine | 5-HT₂A Receptor | Antipsychotic (e.g., Ketanserin) |
1-Benzyl-4-piperidone | Menin-MLL Interaction | Antileukemic |
4-Benzyl-N-(piperidin-4-yl)benzamide | NLRP3 Inflammasome | Anti-inflammatory |
4-(4-Chlorophenyl)piperidin-1-yl)methyl)benzimidazole | μ-Opioid Receptor | Analgesic |
The C5 hydroxy group in 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol confers:
Quantum mechanical calculations indicate the C5-OH group reduces benzimidazole LUMO energy by 1.2 eV, enhancing π-acceptance from electron-rich protein residues. In COX-2 inhibition, C5-hydroxy benzimidazoles demonstrate 3.5-fold greater activity than unsubstituted analogs due to H-bonding with Tyr355 and Ser530 in the arachidonic acid binding channel. The ortho-positioned hydroxy group relative to the benzimidazole nitrogen enables chelation of metal ions (e.g., Zn²⁺ in MMPs), expanding therapeutic applicability [5] [6] [8].
The strategic fusion of benzimidazole and piperidine fragments evolved through key milestones:
Table 3: Evolution of Benzimidazole-Piperidine Hybrid Synthesis
Synthetic Era | Key Methodology | Advantage | Limitation |
---|---|---|---|
Classical (1990s) | Nucleophilic substitution of 4-chloromethylbenzimidazole with piperidine | Simple 2-step sequence | Low regioselectivity in benzimidazole substitution |
Modern (2010s) | HBTU/HOBt-mediated amide coupling of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with carboxylic acids | High yields (70-85%) | Requires expensive coupling reagents |
Contemporary (2020s) | Weinreb amide intermediates for ketone synthesis | Enables aromatic diversity via Grignard addition | Multi-step purification needed |
Hybridization techniques have advanced from simple N-alkylation (e.g., attaching preformed piperidine to chloromethyl-benzimidazole) to sophisticated convergent syntheses involving:
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3